molecular formula C7H5Br2FZn B13917047 4-Bromo-2-fluorobenzylzinc bromide

4-Bromo-2-fluorobenzylzinc bromide

Cat. No.: B13917047
M. Wt: 333.3 g/mol
InChI Key: DKXXVUFAQQQWLO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-fluorobenzylzinc bromide, also known by its MDL number MFCD13152553, is an organozinc compound. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. This compound is typically supplied as a 0.5 M solution in tetrahydrofuran (THF) and is known for its reactivity and utility in various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-fluorobenzylzinc bromide is synthesized through the reaction of 4-bromo-2-fluorobenzyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

4-Bromo-2-fluorobenzyl bromide+Zn4-Bromo-2-fluorobenzylzinc bromide\text{4-Bromo-2-fluorobenzyl bromide} + \text{Zn} \rightarrow \text{this compound} 4-Bromo-2-fluorobenzyl bromide+Zn→4-Bromo-2-fluorobenzylzinc bromide

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere conditions. The compound is often produced in bulk and stored in specialized containers to maintain its stability and reactivity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluorobenzylzinc bromide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with various electrophiles to form new carbon-carbon bonds. It can also participate in other types of reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: It can be reduced to form hydrocarbons.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Negishi Coupling: Typically involves palladium or nickel catalysts and a base such as triethylamine.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides are employed.

Major Products Formed

    Negishi Coupling: Formation of biaryl compounds or other complex organic molecules.

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of alkanes or other reduced hydrocarbons.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

4-Bromo-2-fluorobenzylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluorobenzylzinc bromide involves its role as a nucleophilic reagent in cross-coupling reactions. The zinc atom coordinates with the bromine atom, making the benzyl group more nucleophilic and facilitating its reaction with electrophiles. This results in the formation of new carbon-carbon bonds, which is a fundamental step in the synthesis of complex organic molecules .

Comparison with Similar Compounds

4-Bromo-2-fluorobenzylzinc bromide can be compared with other organozinc compounds such as:

  • Phenylzinc bromide
  • Benzylzinc bromide
  • 4-Chlorobenzylzinc bromide

Uniqueness

The presence of both bromine and fluorine atoms in this compound imparts unique reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals .

Similar Compounds

  • Phenylzinc bromide : Used in similar cross-coupling reactions but lacks the fluorine atom.
  • Benzylzinc bromide : Similar reactivity but without the halogen substituents.
  • 4-Chlorobenzylzinc bromide : Similar to this compound but with chlorine instead of fluorine.

Properties

Molecular Formula

C7H5Br2FZn

Molecular Weight

333.3 g/mol

IUPAC Name

4-bromo-2-fluoro-1-methanidylbenzene;bromozinc(1+)

InChI

InChI=1S/C7H5BrF.BrH.Zn/c1-5-2-3-6(8)4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1

InChI Key

DKXXVUFAQQQWLO-UHFFFAOYSA-M

Canonical SMILES

[CH2-]C1=C(C=C(C=C1)Br)F.[Zn+]Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.